molecular formula C14H10N2O2S2 B6086118 3-(2-furylmethyl)-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one

3-(2-furylmethyl)-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B6086118
M. Wt: 302.4 g/mol
InChI Key: RCSBRBMXPZDRNQ-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-furylmethyl)-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a compound that belongs to the thiazolidinone family of compounds. It is a heterocyclic compound that exhibits a wide range of biological activities. The compound is of interest to researchers due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(2-furylmethyl)-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that the compound exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in inflammation. It has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
3-(2-furylmethyl)-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2-furylmethyl)-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments include its wide range of biological activities, its potential therapeutic applications, and its relatively low toxicity. However, the limitations of using the compound in lab experiments include its low solubility in water and its relatively high cost.

Future Directions

There are several future directions for research on 3-(2-furylmethyl)-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one. One potential direction is to investigate the compound's potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate the compound's mechanism of action in more detail, with a focus on identifying specific enzymes and signaling pathways that are targeted by the compound. Additionally, there is a need to develop more efficient and cost-effective methods for synthesizing the compound.

Synthesis Methods

The synthesis of 3-(2-furylmethyl)-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one is typically achieved through a multistep process. The first step involves the reaction of 2-acetylthiophene with ethyl cyanoacetate to form ethyl 2-acetylthiophene-3-carboxylate. The second step involves the reaction of ethyl 2-acetylthiophene-3-carboxylate with hydrazine hydrate to form ethyl 2-acetylthiophene-3-carbohydrazide. The third step involves the reaction of ethyl 2-acetylthiophene-3-carbohydrazide with 3-pyridinecarboxaldehyde to form 3-(2-furylmethyl)-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one.

Scientific Research Applications

3-(2-furylmethyl)-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. It has also been shown to have potential applications in the treatment of diabetes, cardiovascular diseases, and neurodegenerative diseases.

properties

IUPAC Name

(5Z)-3-(furan-2-ylmethyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2S2/c17-13-12(7-10-3-1-5-15-8-10)20-14(19)16(13)9-11-4-2-6-18-11/h1-8H,9H2/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSBRBMXPZDRNQ-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-3-(furan-2-ylmethyl)-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

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